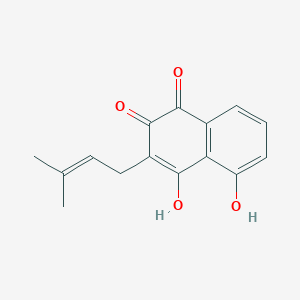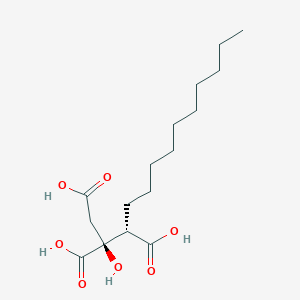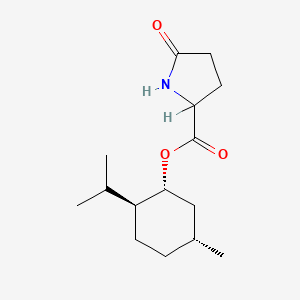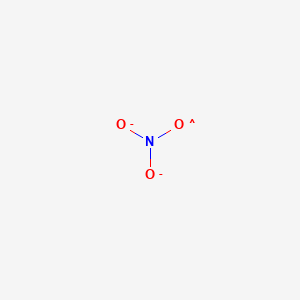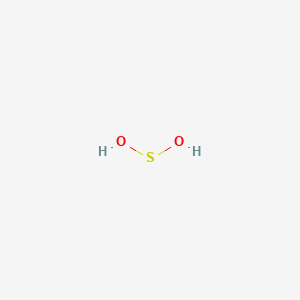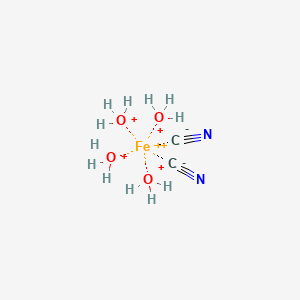
β-甘油磷酸二钠
描述
Disodium beta-glycerophosphate, also known as β-Glycerophosphate, is a phosphate group donor . It acts as a protein phosphatase inhibitor and accelerates calcification in vascular smooth muscle cells .
Synthesis Analysis
β-Glycerophosphate is used in the preparation of thermal-sensitive hydrogels based on chitosan (CS) and β-glycerophosphate (GP). These hydrogels have shown good biocompatibility and biodegradability .Molecular Structure Analysis
The molecular formula of Disodium beta-glycerophosphate is C3H7Na2O6P . Its molecular weight is 216.04 (anhydrous basis) .Chemical Reactions Analysis
β-Glycerophosphate is a classical serine-threonine phosphatase inhibitor used in kinase reaction buffers . It functions as an organic phosphate donor and has been used in culture media for mesenchymal stem cell differentiation to osteoblast-type cells .Physical And Chemical Properties Analysis
Disodium beta-glycerophosphate is a white crystalline powder . It has a melting point of 102-104 °C .科学研究应用
Food Microbiology
Disodium beta-glycerophosphate is used in the culture of Streptococcus thermophilus , a bacterium essential in the dairy industry for the production of yogurt and cheese. It is a key component of M17 medium, promoting high-density fermentation crucial for industrial applications .
Cell Culture
In cell biology, it serves as a phosphate source for cell growth and recombinant protein production. Its use in media formulations helps reduce precipitation at higher pH levels, which is beneficial for maintaining the stability of the culture environment .
Drug Delivery Research
Recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor, disodium beta-glycerophosphate is extensively utilized in chitosan hydrogel formulations. These hydrogels are used for controlled drug release, enhancing the efficacy of the therapeutic agents .
Tissue Engineering
The compound is instrumental in the development of hydrogels and scaffolds that support tissue engineering. It promotes bone matrix mineralization and provides a source of phosphate ions, which are vital for osteoblasts and cell growth .
Cell Growth and Differentiation
Disodium beta-glycerophosphate has applications in creating environments conducive to cell growth and differentiation. It is added to isolation mediums to provide available phosphate, which is necessary for the growth of various cell types .
Metabolomics Research
As an endogenous metabolite, disodium beta-glycerophosphate is used in metabolomics studies to understand metabolic pathways and fluxes. It is particularly useful in studies involving phosphate metabolism and energy transfer within cells .
Phosphatase Inhibition Studies
The compound acts as a serine-threonine phosphatase inhibitor, which is valuable in biochemical research. It helps in studying the regulation of enzymes and proteins that are phosphorylated on serine and threonine residues .
Cost-Effective Fermentation Processes
Research has shown that disodium beta-glycerophosphate can be substituted with urea to promote the growth of Streptococcus thermophilus . This substitution could lead to more cost-effective fermentation processes in the food industry .
作用机制
Target of Action
Disodium beta-glycerophosphate primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . They play a crucial role in many cellular functions, including cellular repair and the digestion of extracellular material .
Mode of Action
Disodium beta-glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Biochemical Pathways
Disodium beta-glycerophosphate plays a pivotal role in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions . This indicates its involvement in the biochemical pathways related to bone cell differentiation and mineral metabolism .
Pharmacokinetics
The pharmacokinetics of disodium beta-glycerophosphate involve its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged .
Result of Action
The action of disodium beta-glycerophosphate results in the acceleration of calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts . This provides a crucial source of phosphate ions, which are essential for various biological processes .
Action Environment
The action of disodium beta-glycerophosphate can be influenced by various environmental factors. For instance, it serves as a phosphate source for cell growth and recombinant protein production, offering advantages in media formulations by reducing precipitation at higher pH levels . Additionally, it finds applications in micro-arc oxidation electrolyte solutions, contributing to the creation of photocatalytic coatings .
安全和危害
未来方向
Disodium beta-glycerophosphate has shown potential in biomedical applications, particularly in tissue engineering, wound dressing, and drug delivery systems . It has been used in the preparation of thermal-sensitive hydrogels, which have shown good biocompatibility and biodegradability . The addition of graphene oxide into these hydrogels has been found to improve their properties without changing their high porous and interconnected microstructure and swelling ability .
属性
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17181-54-3 (Parent) | |
| Record name | Disodium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301002290 | |
| Record name | Disodium 1,3-dihydroxypropan-2-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
| Record name | Disodium glycerophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium beta-glycerophosphate | |
CAS RN |
819-83-0, 154804-51-0 | |
| Record name | Disodium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 1,3-dihydroxypropan-2-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium β-glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518FQS69A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of disodium beta-glycerophosphate in cell culture, particularly in osteoblast differentiation?
A1: Disodium beta-glycerophosphate acts as a source of phosphate ions in cell culture. In studies on mouse osteoblast-like MC3T3-E1 cells, disodium beta-glycerophosphate, alongside L-ascorbic acid, enhanced cell differentiation and mineralization. This effect was observed through increased alkaline phosphatase (ALP) activity and elevated calcium and phosphorus content in cells treated with disodium beta-glycerophosphate. []
Q2: How does disodium beta-glycerophosphate affect the growth and toxin production of Microcystis aeruginosa?
A2: Research indicates that dipotassium hydrogen phosphate is a more favorable phosphorus source for Microcystis aeruginosa compared to disodium beta-glycerophosphate. Algae cultures using dipotassium hydrogen phosphate exhibited higher cell numbers and microcystin levels (both -LR and -RR variants) compared to those using disodium beta-glycerophosphate. This suggests that disodium beta-glycerophosphate may not promote the growth of Microcystis aeruginosa to the same extent and could potentially lead to lower microcystin production. []
Q3: Can disodium beta-glycerophosphate be used as a scaffold material in tissue engineering?
A3: Yes, disodium beta-glycerophosphate, in combination with chitosan and hydroxyethyl cellulose, forms a thermo-sensitive hydrogel suitable for tissue engineering applications. This hydrogel exhibits desirable properties such as a liquid state at room temperature and gelation at 37°C, making it suitable for injectable delivery. Studies have demonstrated its use as a scaffold for nucleus pulposus tissue engineering, supporting cell viability, extracellular matrix production, and the expression of key cartilage markers like collagen type II and aggrecan. [, ]
Q4: Has disodium beta-glycerophosphate shown potential in preventing rebar corrosion?
A4: Research suggests that disodium beta-glycerophosphate could potentially inhibit rebar corrosion. In simulated concrete pore solutions, disodium beta-glycerophosphate demonstrated corrosion inhibition comparable to strontium chromate and even surpassed some commercial inhibitors. This promising finding warrants further investigation into its impact on concrete properties and long-term corrosion inhibition within concrete structures. []
Q5: What happens to disodium beta-glycerophosphate when exposed to radiation?
A5: Irradiating disodium beta-glycerophosphate single crystals, particularly at low temperatures (77K), leads to the formation of several free radicals. These include alkoxy radicals (AR1 and AR2), and carbon-centered hydroxyalkyl radicals (LTR1 and LTR2). Interestingly, irradiation at higher temperatures (280K) results in the formation of hydroxyalkyl allyl radicals (R1, R2, and potentially R3). This formation of an allyl-type radical in a small-molecule model is noteworthy and could provide insights into radiation-induced damage in biological systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)




